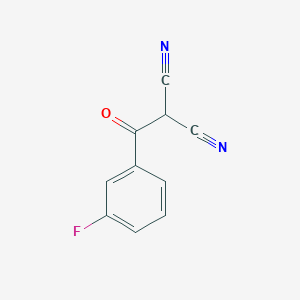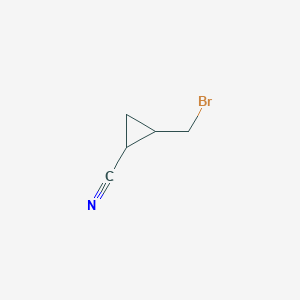
2-(Bromomethyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
The synthesis of 2-(Bromomethyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short reaction time . The reaction mechanism involves the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.
Chemical Reactions Analysis
2-(Bromomethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield cyclopropylamines.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming more complex ring systems.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)cyclopropane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitrile group can participate in various cycloaddition reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar compounds to 2-(Bromomethyl)cyclopropane-1-carbonitrile include:
Cyclopropylmethyl bromide: Lacks the nitrile group, making it less versatile in certain reactions.
Cyclopropanecarbonitrile: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.
Bromocyclopropane: Similar structure but without the nitrile group, affecting its overall reactivity and applications.
Properties
Molecular Formula |
C5H6BrN |
|---|---|
Molecular Weight |
160.01 g/mol |
IUPAC Name |
2-(bromomethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C5H6BrN/c6-2-4-1-5(4)3-7/h4-5H,1-2H2 |
InChI Key |
KEMARSIEULTSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
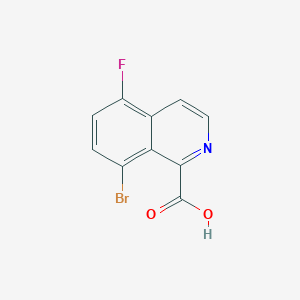
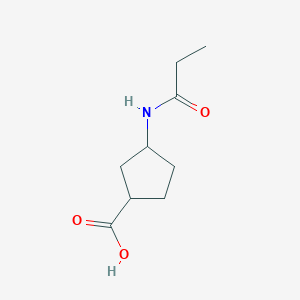
![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)


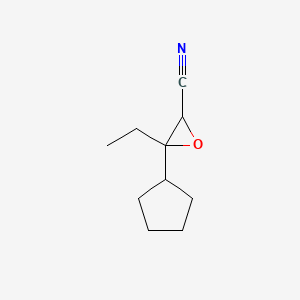
![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
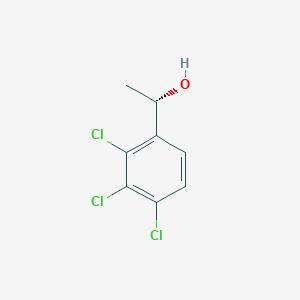
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
